

Spectroscopic Data Analysis of CAS Number 26850-12-4: A Technical Overview

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide to the spectroscopic properties of the compound associated with CAS number 26850-12-4. While direct experimental spectroscopic data for this specific compound is not readily available in public databases, this guide outlines the expected spectroscopic characteristics based on its chemical structure. Furthermore, it presents representative spectroscopic data and experimental protocols from closely related compounds to offer valuable comparative insights for researchers in the field.

Compound Identification

The CAS number 26850-12-4 is assigned to the compound known as **Disperse Red 167**.[1][2] [3] This substance is classified as an organic azo dye.[2]

Table 1: Chemical Identity of CAS 26850-12-4



Identifier	Value	
Chemical Name	Disperse Red 167[1][2][3]	
Synonyms	Disperse Rubine 2GFL, C.I. Disperse Red 167[1][2]	
Molecular Formula	C23H26CIN5O7[1][4]	
Molecular Weight	519.94 g/mol [1][4]	
Chemical Structure	Azo dye containing acetoxyethyl, chloro, nitro, and propanoylamino functional groups.[1]	

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for **Disperse Red 167**, this section provides a theoretical analysis of its expected spectroscopic signatures based on its known chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Disperse Red 167** would be complex due to the number of distinct proton and carbon environments.

- ¹H NMR: The spectrum would likely exhibit signals in the aromatic region (around 6.5-8.5 ppm) corresponding to the protons on the substituted benzene rings. The presence of ethyl groups in the acetoxyethyl moieties would give rise to characteristic triplet and quartet signals in the aliphatic region. Protons of the methylene groups adjacent to nitrogen and oxygen atoms would appear as distinct multiplets. The amide proton (NH) would likely be observed as a broad singlet.
- ¹³C NMR: The spectrum would show a significant number of signals in the aromatic region (110-160 ppm) for the carbon atoms of the benzene rings. The carbonyl carbons of the acetate and amide groups would resonate at the downfield end of the spectrum (around 170-180 ppm). Signals for the aliphatic carbons of the ethyl and acetoxyethyl groups would be found in the upfield region.



Infrared (IR) Spectroscopy

The IR spectrum of **Disperse Red 167** is expected to show characteristic absorption bands for its various functional groups.

Table 2: Predicted IR Absorption Bands for Disperse Red 167

Functional Group	Expected Wavenumber (cm ⁻¹)	
N-H (Amide)	3300-3500 (stretch)	
C-H (Aromatic)	3000-3100 (stretch)	
C-H (Aliphatic)	2850-3000 (stretch)	
C=O (Ester)	1735-1750 (stretch)	
C=O (Amide)	1630-1680 (stretch)	
N=N (Azo)	1400-1450 (stretch, often weak)	
C-N	1000-1350 (stretch)	
C-O (Ester)	1000-1300 (stretch)	
C-CI	600-800 (stretch)	
NO ₂	1500-1570 and 1300-1370 (asymmetric and symmetric stretch)	

Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for confirming the molecular weight of **Disperse Red 167**. In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z value corresponding to the molecular weight plus the mass of a proton. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the cleavage of the ester and amide linkages, as well as the azo bond.

UV-Visible (UV-Vis) Spectroscopy



As a dye, **Disperse Red 167** is expected to have strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its red color. The maximum absorption wavelength (λ max) is reported to be 525 nm.[2] This absorption is due to the extended π -conjugation system of the azo compound.

Representative Experimental Data from Related Compounds

To provide a practical context, this section presents spectroscopic data for compounds with structural similarities to **Disperse Red 167**, specifically acetohydrazide derivatives.

It is crucial to note that the following data does not belong to CAS 26850-12-4 but to related chemical structures.

Example Compound 1: (E)-N'-(4-Methoxybenzylidene)-2-m-tolylacetohydrazide

Table 3: ¹H NMR Spectroscopic Data for a Representative Acetohydrazide Derivative

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.30	S	1H	-N=CH-
7.61	d	2H	Ar-H
7.25	t	1H	Ar-H
7.15	d	2H	Ar-H
6.95	d	2H	Ar-H
3.81	S	3H	-OCH₃
3.69	S	2H	-CH ₂ -
2.34	S	3H	Ar-CH₃



Data sourced from a study on a similar acetohydrazide compound and should be considered illustrative.[5]

Experimental Protocols for Spectroscopic Analysis

The following are generalized experimental protocols for acquiring spectroscopic data, adaptable for compounds like **Disperse Red 167** and its analogs.

3.2.1. NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2.2. IR Spectroscopy Protocol

- Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3.2.3. Mass Spectrometry Protocol



- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For HRMS,
 use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer.
- Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualizations

General Structure of an Azo Dye

The following diagram illustrates the core structure of an azo dye, highlighting the central azo linkage (-N=N-) that connects two aromatic rings.



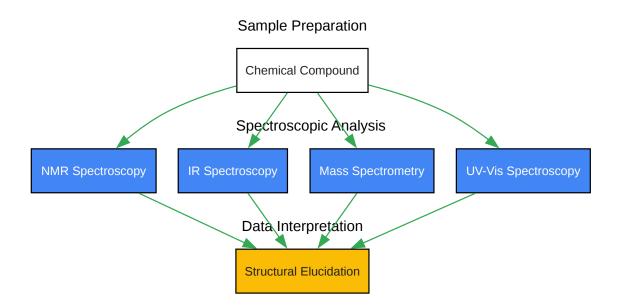
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Caption: Core structure of an azo dye.

Spectroscopic Analysis Workflow

This diagram outlines a typical workflow for the spectroscopic characterization of a chemical compound.





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Caption: General workflow for spectroscopic analysis.

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